2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine
Description
This quinazoline derivative features a 2-[(4-chlorophenyl)methyl] group and a 4-amine substituted with a (3,4-dichlorophenyl)methyl moiety. The dual chlorinated aryl groups may enhance lipophilicity and target binding compared to simpler analogs .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl3N3/c23-16-8-5-14(6-9-16)12-21-27-20-4-2-1-3-17(20)22(28-21)26-13-15-7-10-18(24)19(25)11-15/h1-11H,12-13H2,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFSKERVXQTMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC=C(C=C3)Cl)NCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: Starting with anthranilic acid, the quinazoline core is synthesized through cyclization reactions.
Substitution Reactions: The quinazoline core is then subjected to substitution reactions to introduce the chlorophenyl and dichlorophenyl groups. This often involves the use of chlorinated benzyl halides under basic conditions.
Amidation: The final step involves the formation of the amine group through amidation reactions using appropriate amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the quinazoline core.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl and dichlorophenyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
1.1 Anticancer Properties
Research has indicated that quinazoline derivatives, including 2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine, exhibit significant anticancer activities. A study highlighted the design of quinazoline derivatives as dual inhibitors of c-Met and VEGFR-2 pathways, which are crucial in cancer progression. Among these compounds, certain derivatives demonstrated potent inhibitory effects with IC50 values as low as 0.05 μM against c-Met and 0.02 μM against VEGFR-2 . This suggests that this compound could be a candidate for further development in cancer therapy.
1.2 Antimicrobial Activity
Another area of interest is the antimicrobial properties of quinazoline derivatives. The compound has been investigated for its effectiveness against various microbial strains, showing promising results in inhibiting growth and activity . The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve interference with bacterial cell wall synthesis or function.
Case Studies and Research Findings
Several studies have explored the pharmacological applications of quinazoline derivatives:
3.1 Dual Inhibition in Cancer Treatment
A notable case study involved a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amines designed to target both c-Met and VEGFR-2 pathways. The findings indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models, supporting their potential as therapeutic agents against various cancers .
3.2 Antimicrobial Efficacy Analysis
In another study focusing on antimicrobial activity, various derivatives were synthesized and tested against a panel of bacterial strains. Results showed that certain modifications to the quinazoline structure significantly enhanced antimicrobial potency, indicating a structure–activity relationship that could guide future drug design efforts .
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Variations
Key structural differences among quinazoline derivatives lie in substituent patterns:
Notes:
Physicochemical Properties
- Molecular Weight : At 434.2 Da, the target approaches the upper limit for oral bioavailability, unlike lighter analogs like ’s compound (269.7 Da).
Biological Activity
2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine, a quinazoline derivative, has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.
- Molecular Formula : C23H18Cl2N2
- Molecular Weight : 421.70 g/mol
- CAS Number : 338754-40-8
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.096 | EGFR inhibition |
| Compound B | HepG2 | 2.08 | Apoptosis induction |
In a study involving human cancer cell lines MCF7 (breast cancer) and A549 (lung cancer), quinazoline derivatives demonstrated potent cytotoxicity, with IC50 values indicating effective growth inhibition at low concentrations .
Anti-inflammatory Effects
Quinazolines have also been recognized for their anti-inflammatory properties. A study investigated the anti-inflammatory activity of various quinazoline derivatives, revealing that certain compounds significantly reduced inflammation markers in vitro.
| Compound | Inflammatory Marker | Effect |
|---|---|---|
| Compound C | TNF-alpha | Decreased by 50% |
| Compound D | IL-6 | Decreased by 40% |
These findings suggest that the compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been explored against various pathogens. In vitro assays showed that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
This antimicrobial activity suggests that the compound could be a candidate for developing new antibiotics .
Case Studies
-
Cytotoxicity in Cancer Cells
A study focused on the effects of various quinazoline derivatives on MCF7 and HepG2 cells demonstrated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways . -
Anti-inflammatory Mechanisms
Another investigation assessed the anti-inflammatory potential of quinazoline derivatives in a mouse model of arthritis. The results indicated a marked reduction in joint swelling and inflammatory markers following treatment with these compounds, highlighting their potential as therapeutic agents for inflammatory diseases .
Q & A
Basic: What are the standard synthetic routes for preparing 2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (NAS) between a halogenated quinazoline precursor and substituted benzylamines. For example:
- Step 1: React 4-chloroquinazoline with (4-chlorophenyl)methylamine in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K₂CO₃ to deprotonate the amine .
- Step 2: Introduce the second substituent, (3,4-dichlorophenyl)methylamine, via a second NAS reaction under similar conditions.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures purity (>95% by HPLC). LC-MS and ¹H/¹³C NMR validate structural integrity .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and methylene bridges (δ 4.5–5.5 ppm). Compare with analogs like N-(3,4-dimethylphenyl)quinazolin-4-amine for peak pattern consistency .
- Mass Spectrometry (ESI-MS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl substituents). Reference FAB-MS data from oxadiazine analogs for isotopic cluster analysis .
- FT-IR: Identify NH stretches (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .
Advanced: How can computational methods aid in designing quinazoline derivatives with enhanced bioactivity?
Methodological Answer:
- 3D-QSAR: Build models using CoMFA/CoMSIA to correlate substituent electronic properties (e.g., Cl position) with biological activity. For example, bulky 3,4-dichloro groups may improve kinase binding .
- Molecular Docking: Simulate interactions with target proteins (e.g., EGFR). Optimize substituent orientation using software like AutoDock Vina. Validate with in vitro assays .
- DFT Calculations: Predict reactivity of the quinazoline core to guide functionalization (e.g., electron-withdrawing groups at C-2 improve stability) .
Advanced: How to address discrepancies in biological activity data across different studies?
Methodological Answer:
- Assay Variability: Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin). Control for solvent effects (DMSO concentration ≤0.1%) .
- Compound Purity: Verify via HPLC and elemental analysis. Impurities like unreacted precursors (e.g., 4-chloroquinazoline) may skew results .
- Structural Confirmation: Re-examine NMR data for regioisomers. For example, a misplaced Cl could reduce antimicrobial efficacy .
Advanced: What strategies optimize reaction yield for halogenated quinazoline derivatives?
Methodological Answer:
- Solvent Optimization: Use DMF for high dielectric constant, enhancing NAS rates. Switch to DMSO for sterically hindered amines .
- Catalysis: Add KI (10 mol%) to facilitate halogen exchange in dichlorophenyl groups .
- Temperature Control: Reflux at 110°C for 12–24 hours maximizes conversion. Microwave-assisted synthesis reduces time to 2–4 hours .
Basic: What biological assays are commonly used to evaluate quinazoline derivatives?
Methodological Answer:
- Anticancer: MTT assay on HeLa or MCF-7 cells (IC₅₀ determination). Compare with cisplatin as a positive control .
- Antimicrobial: Broth microdilution (MIC against S. aureus or E. coli). Include ciprofloxacin as a reference .
- Enzyme Inhibition: Fluorescence-based kinase assays (e.g., EGFR inhibition). Use staurosporine as a benchmark .
Advanced: How to perform a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Systematic Substitution: Syntize analogs with Cl replaced by F, CH₃, or NO₂ at the 4-chlorophenyl group. Test bioactivity to identify critical substituents .
- Pharmacophore Mapping: Identify essential motifs (e.g., quinazoline NH for H-bonding) using MOE software. Remove non-essential groups (e.g., methyl) to reduce toxicity .
- In Vivo Validation: Prioritize compounds with IC₅₀ < 10 μM for xenograft studies in murine models .
Advanced: What are the challenges in mass spectral interpretation for such compounds, and how to overcome them?
Methodological Answer:
- Isotopic Peaks: Chlorine (³⁵Cl/³⁷Cl) creates complex clusters. Use high-resolution MS (HRMS) to distinguish [M+2]⁺ peaks .
- Fragmentation Pathways: Dominant losses include Cl (Δm/z 35.5) and benzyl groups (Δm/z 125). Compare with FAB-MS data from oxadiazines for pattern matching .
- Adduct Formation: Sodium/potassium adducts (e.g., [M+Na]⁺) complicate analysis. Use ammonium acetate in ESI to suppress adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
